Solvent Yellow 56

Beschreibung

not a carcinogen

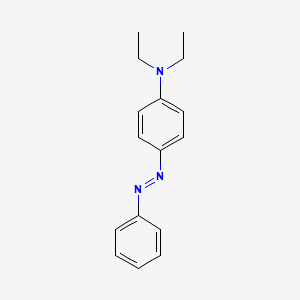

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-diethyl-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-3-19(4-2)16-12-10-15(11-13-16)18-17-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJISKLXUJVZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041745, DTXSID901024696 | |

| Record name | C.I. Solvent Yellow 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-4-((E)-phenyldiazenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2481-94-9, 87986-73-0 | |

| Record name | Solvent Yellow 56 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2481-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 56 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002481949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)azobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diethyl-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-4-((E)-phenyldiazenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-p-(phenylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 56 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E973680S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Solvent Yellow 56

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Solvent Yellow 56

This compound, identified by the CAS number 2481-94-9, is a synthetic organic compound belonging to the azo dye class. Its chemical name is N,N-diethyl-p-(phenylazo)aniline.[1] This dye presents as a deep reddish-yellow powder and is utilized in a variety of industrial applications, including the coloring of plastics, oils, fats, waxes, and printing inks.[1] From a research and drug development perspective, its mutagenic properties and the metabolic pathways of azo dyes are of significant interest.[2][3]

Molecular and Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a clear reference for its fundamental chemical and physical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉N₃ | [4] |

| Molecular Weight | 253.34 g/mol | |

| Appearance | Deep reddish-yellow powder | |

| GHS Classification | Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Skin sensitization (Category 1); Serious eye irritation (Category 2) |

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction. Below is a generalized laboratory protocol based on standard procedures for azo dye synthesis.

Part 1: Diazotization of Aniline

-

In a beaker, prepare a solution of aniline in aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained below 5 °C. The formation of the benzenediazonium chloride solution is indicated by a change in the reaction mixture.

Part 2: Azo Coupling with N,N-Diethylaniline

-

In a separate beaker, dissolve N,N-diethylaniline in an acidic aqueous solution.

-

Cool this solution to below 10 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring. A colored precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for approximately 30 minutes to ensure the completion of the coupling reaction.

-

Adjust the pH of the mixture to between 4 and 5 by the slow addition of a saturated sodium acetate solution to promote the reaction.

Part 3: Isolation and Purification

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any unreacted salts and acids.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified crystals in a vacuum oven at a moderate temperature.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

References

- 1. This compound | 2481-94-9 [chemicalbook.com]

- 2. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H19N3 | CID 17204 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Properties of C.I. 11021: A Technical Guide

An In-depth Examination of the Photophysical Behavior of 4-(Diethylamino)azobenzene for Researchers and Drug Development Professionals.

C.I. 11021, known chemically as 4-(Diethylamino)azobenzene and commercially as Solvent Yellow 56, is a synthetic monoazo dye characterized by its yellow-to-red powder appearance. Its molecular structure, featuring a phenylazo group linked to an N,N-diethylaniline moiety, makes it a subject of interest for its distinct spectroscopic and photochemical properties. This guide provides a detailed overview of its spectroscopic characteristics, experimental protocols for their measurement, and the underlying photophysical principles.

Spectroscopic Data

The photophysical behavior of C.I. 11021 and its analogues is dominated by strong absorption in the ultraviolet-visible (UV-Vis) region and is highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. Due to the efficient trans-cis isomerization around the central azo (-N=N-) bond, which serves as a rapid non-radiative decay pathway, the compound is considered essentially non-fluorescent.

UV-Visible Absorption

The absorption spectrum of aminoazobenzene dyes is characterized by an intense band in the visible region, which can be attributed to a π–π* electronic transition with significant intramolecular charge-transfer (ICT) character. The position of the maximum absorption wavelength (λmax) is subject to shifts depending on the polarity and hydrogen bonding capabilities of the solvent.

While specific data for C.I. 11021 (4-(diethylamino)azobenzene) is sparse in readily available literature, extensive data exists for its close structural analogue, 4-(dimethylamino)azobenzene. The substitution of two methyl groups with two ethyl groups on the amino nitrogen is expected to have a minor effect on the electronic transitions. The following table summarizes the λmax values for 4-(dimethylamino)azobenzene in various solvents, serving as a reliable proxy for the behavior of C.I. 11021.

Table 1: UV-Visible Absorption Maxima (λmax) of 4-(Dimethylamino)azobenzene in Various Solvents

| Solvent | λmax (nm) |

| Cyclohexane | 396 |

| n-Hexane | 397 |

| Carbon Tetrachloride | 403 |

| Triethylamine | 403 |

| p-Xylene | 404 |

| Toluene | 405 |

| Benzene | 406 |

| Diethyl Ether | 406 |

| 1,4-Dioxane | 407 |

| Tetrahydrofuran | 410 |

| Acetone | 410 |

| Ethyl Acetate | 410 |

| Chloroform | 412 |

| Dichloromethane | 414 |

| 2-Propanol | 414 |

| Ethanol | 415 |

| Methanol | 415 |

| Acetonitrile | 416 |

Data sourced from "Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes", Chem Sci Trans., 2012, 1(1), 1-8.

Fluorescence Properties

Azobenzene and its derivatives are classic examples of non-fluorescent molecules.[1] Upon absorption of a photon, the excited state energy is almost exclusively dissipated through a rapid trans to cis isomerization process around the azo double bond.[1] This photoisomerization occurs on an ultrafast timescale and acts as a highly efficient non-radiative decay channel, effectively quenching any potential fluorescence emission.[2]

Therefore, the fluorescence quantum yield (ΦF) of C.I. 11021 is considered to be negligible (ΦF ≈ 0). This property is a key characteristic of the azobenzene class of compounds.

Table 2: Fluorescence Properties of C.I. 11021

| Property | Value | Remarks |

| Emission Maximum (λem) | Not Applicable | Compound is considered non-emissive. |

| Fluorescence Quantum Yield (ΦF) | ~ 0 | Efficient trans-cis photoisomerization leads to fluorescence quenching. |

Experimental Protocols

Accurate determination of spectroscopic properties requires standardized experimental procedures. The following protocols outline the methodologies for measuring the UV-Vis absorption and fluorescence spectra of C.I. 11021.

Protocol 1: UV-Visible Absorption Spectroscopy

This protocol is designed to determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of the dye.

-

Materials and Reagents:

-

C.I. 11021 (powder, ≥97% purity).

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile).

-

Volumetric flasks (Class A).

-

Micropipettes.

-

Quartz cuvettes (1 cm path length).

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1700 or equivalent).

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of C.I. 11021 and dissolve it in a chosen solvent within a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 5 x 10⁻⁵ M) by transferring a precise volume of the stock solution into another volumetric flask and diluting to the mark with the same solvent. The final absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference holder of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 300 nm to 600 nm).

-

Sample Measurement: Rinse and fill a second quartz cuvette with the prepared working solution of C.I. 11021. Place it in the sample holder.

-

Data Acquisition: Scan the absorption spectrum from 300 nm to 600 nm. Record the wavelength of maximum absorbance (λmax).

-

Molar Absorptivity Calculation (Optional): Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at λmax, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

Protocol 2: Fluorescence Spectroscopy

This protocol is used to measure the fluorescence emission spectrum and confirm the non-emissive nature of the dye.

-

Materials and Reagents:

-

C.I. 11021 (powder, ≥97% purity).

-

Spectroscopic grade solvents (non-fluorescent).

-

Volumetric flasks (Class A).

-

Fluorescence cuvettes (quartz, four-sided polished).

-

-

Instrumentation:

-

A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of C.I. 11021 (e.g., 1 x 10⁻⁶ M) in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (< 0.05) to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).

-

Solvent Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record an emission scan to check for background fluorescence or Raman scattering peaks.

-

Emission Spectrum Acquisition:

-

Place the cuvette containing the C.I. 11021 solution into the sample holder.

-

Set the excitation wavelength (λex) to the absorption maximum determined from the UV-Vis spectrum (e.g., ~415 nm in ethanol).

-

Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared (e.g., 430 nm to 700 nm).

-

-

Data Analysis: Analyze the resulting spectrum. For C.I. 11021, no significant fluorescence emission band is expected. The spectrum will likely be dominated by baseline noise and the solvent's Raman scatter peak. This result confirms the compound's efficient non-radiative decay mechanism.

-

Visualizations: Workflows and Principles

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the fundamental photophysical principles governing the behavior of C.I. 11021.

Caption: Experimental workflow for spectroscopic analysis of C.I. 11021.

Caption: Jablonski diagram illustrating the dominance of non-radiative decay.

References

An In-Depth Technical Guide on the Photophysical Characteristics of 4-(Diethylamino)azobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical characteristics of 4-(Diethylamino)azobenzene, a prominent member of the "push-pull" azobenzene family. This document consolidates quantitative photophysical data, details the experimental protocols for their determination, and visualizes the key photochemical processes and experimental workflows.

Introduction

4-(Diethylamino)azobenzene, also known as Solvent Yellow 56 or N,N-Diethyl-4-(phenylazo)aniline, is an azo dye characterized by an electron-donating diethylamino group (-N(Et)₂) and an electron-accepting azo group (-N=N-). This "push-pull" electronic structure significantly influences its photophysical properties, leading to a strong charge-transfer character in its primary electronic transition. The most notable characteristic of this and other azobenzenes is its ability to undergo reversible trans-cis photoisomerization, making it a valuable molecular switch for applications in materials science, photopharmacology, and nanotechnology. The thermodynamically stable trans isomer can be converted to the metastable cis isomer upon irradiation with light, and the reverse process can be triggered by light of a different wavelength or by thermal relaxation.

Quantitative Photophysical Data

The photophysical properties of 4-(Diethylamino)azobenzene are dominated by its photoisomerization behavior. Unlike many fluorescent dyes, azobenzene derivatives are typically non-emissive because the absorbed photon energy is efficiently channeled into the isomerization process, providing a rapid non-radiative decay pathway.

The tables below summarize the key quantitative data for 4-(Diethylamino)azobenzene and related push-pull azobenzenes to provide context. These values can be influenced by experimental conditions such as the solvent, temperature, and excitation wavelength.

Table 1: Absorption and Photoisomerization Quantum Yield Data

| Compound | Isomer | Transition | λmax (nm) | Solvent | Quantum Yield (Φ) | Irradiation Wavelength (nm) | Reference |

| 4-(Diethylamino)azobenzene | trans | π→π* (Charge Transfer) | ~410-450 | Apolar Solvents | ~1.0 (trans→cis) | Visible region | [1] |

| 4-(Diethylamino)azobenzene | trans | n→π | ~320-366 | Apolar Solvents | <0.4 (trans→cis) | ~366 | [1] |

| 4-(Dimethylamino)-4'-nitroazobenzene | trans | π→π (Charge Transfer) | ~488 | Various | - | - | [2] |

| Azobenzene (unsubstituted) | trans | π→π | ~320 | Methanol | 0.11 (trans→cis) | ~365 | [3][4] |

| Azobenzene (unsubstituted) | cis | n→π | ~440 | Methanol | 0.44 (cis→trans) | ~436 |

Signaling Pathways and Logical Relationships

The core process governing the function of 4-(Diethylamino)azobenzene as a molecular switch is its photoisomerization cycle. This involves transitions between electronic ground and excited states, leading to a change in molecular geometry.

Experimental Protocols

The characterization of the photophysical properties of 4-(Diethylamino)azobenzene involves several key experimental techniques.

This is the fundamental technique used to monitor the isomerization process by observing the distinct absorption spectra of the trans and cis isomers.

-

Objective: To determine the absorption maxima (λmax) of each isomer and to monitor the population changes during photoisomerization.

-

Materials:

-

4-(Diethylamino)azobenzene

-

Spectroscopic grade solvent (e.g., methanol, cyclohexane, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Irradiation sources (e.g., UV lamp with a 365 nm filter, visible light lamp with a >420 nm filter).

-

-

Procedure:

-

Sample Preparation: A dilute solution of the compound is prepared to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5).

-

Initial Spectrum: The absorption spectrum of the solution is recorded in the dark. This represents the thermally stable, predominantly trans isomer. The strong absorption band in the visible region (~410-450 nm) corresponds to the π→π* charge-transfer transition.

-

trans-to-cis Isomerization: The solution in the cuvette is irradiated with UV-Vis light corresponding to the π→π* absorption band (e.g., 365 nm). Spectra are recorded at regular intervals until no further changes are observed, indicating that a photostationary state (PSS) has been reached. This is characterized by a decrease in the π→π* band and an increase in the n→π* band.

-

cis-to-trans Isomerization: The solution at the trans→cis PSS is then irradiated with light of a longer wavelength, where the cis isomer absorbs more strongly (e.g., >450 nm). Spectral changes are monitored until a new PSS is reached, corresponding to the conversion back to the trans form.

-

Thermal Back-Isomerization: After enriching the cis isomer population with UV light, the sample is kept in the dark at a constant temperature. The UV-Vis spectrum is recorded over time to monitor the thermal relaxation back to the stable trans isomer.

-

The quantum yield quantifies the efficiency of the photoisomerization process. It is defined as the number of molecules isomerized per photon absorbed. A common method is the relative quantum yield determination using a chemical actinometer.

-

Objective: To quantitatively measure the efficiency of the light-induced trans→cis and cis→trans isomerization.

-

Principle: The rate of isomerization of the sample is compared to that of a well-characterized chemical actinometer with a known quantum yield under identical irradiation conditions. Azobenzene itself is often used as an actinometer.

-

Procedure:

-

Actinometer Selection: An actinometer that absorbs at the desired irradiation wavelength is chosen (e.g., azobenzene in methanol for 365 nm irradiation).

-

Absorbance Matching: Solutions of the sample and the actinometer are prepared with nearly identical absorbance values at the irradiation wavelength to ensure they absorb the same number of photons.

-

Irradiation: Both solutions are irradiated under identical conditions (light source, geometry, irradiation time, temperature, and stirring).

-

Spectroscopic Monitoring: The change in absorbance at a chosen wavelength is monitored for both the sample and the actinometer over a short period, ensuring the conversion is kept low (typically <10%) to maintain initial rate conditions.

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the initial rates of absorbance change and the known quantum yield of the actinometer (Φact).

-

This advanced pump-probe technique is used to study the ultrafast dynamics of photoisomerization, allowing for the observation of short-lived excited states on femtosecond to picosecond timescales.

-

Objective: To identify the lifetimes of excited states and intermediate species involved in the isomerization pathway.

-

Procedure:

-

Excitation (Pump): The sample is excited with an ultrashort, intense "pump" laser pulse at a wavelength that initiates the isomerization.

-

Probing: A second, broadband "probe" pulse with a variable time delay is passed through the sample.

-

Data Acquisition: The absorption of the probe pulse is measured as a function of wavelength and time delay relative to the pump pulse. This generates a 2D map of transient absorption changes.

-

Kinetic Analysis: Global fitting of the data using a kinetic model reveals the time constants for processes such as excited-state decay, isomerization, and vibrational cooling. For push-pull azobenzenes, lifetimes are typically in the sub-picosecond to few-picosecond range.

-

Conclusion

4-(Diethylamino)azobenzene is a classic example of a push-pull molecular switch whose photophysical properties are dominated by a highly efficient trans→cis photoisomerization process upon irradiation of its visible charge-transfer band. Its characterization relies on a combination of steady-state and time-resolved spectroscopic techniques. Understanding these properties and the protocols for their measurement is crucial for the rational design and implementation of azobenzene-based systems in advanced applications, from targeted drug delivery to light-responsive materials.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. A volumetric study on the thermal cis-to-trans isomerization of 4-(dimethylamino)-4′-nitroazobenzene and 4,4′-bis(dialkylamino)azobenzenes: evidence of an inversion mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

The Photophysical Characterization of Solvent Yellow 56: A Case of Dominant Photoisomerization Over Fluorescence

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 56, chemically identified as 4-(Diethylamino)azobenzene, is an azo dye frequently categorized in commercial listings as a fluorescent compound. This technical guide provides an in-depth analysis of the photophysical properties of this compound, revealing that its predominant response to light absorption is a highly efficient trans-cis photoisomerization rather than significant fluorescence emission. While technically exhibiting some level of fluorescence, the quantum yield of this process is exceedingly low, rendering it of little practical utility for applications requiring strong fluorophores. This guide summarizes the available spectroscopic data, outlines experimental protocols for its characterization, and presents a logical framework for understanding its photophysical behavior.

Introduction

This compound is a synthetic organic dye belonging to the azobenzene family, characterized by the presence of a diazene (-N=N-) functional group connecting two aromatic rings. It is widely used as a colorant in various industrial applications, including plastics, waxes, and inks. Its classification as a "fluorescent dye" by some commercial suppliers has led to inquiries regarding its utility in fluorescence-based assays and imaging. This guide aims to clarify the photophysical properties of this compound, with a particular focus on its fluorescent characteristics, to provide a clear and evidence-based resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | N,N-diethyl-p-(phenylazo)aniline | [1] |

| Synonyms | 4-(Diethylamino)azobenzene, C.I. 11021 | [1] |

| CAS Number | 2481-94-9 | [1] |

| Molecular Formula | C₁₆H₁₉N₃ | [2] |

| Molar Mass | 253.34 g/mol | [2] |

| Appearance | Reddish-yellow powder | |

| Melting Point | 98-100 °C | |

| Solubility | Soluble in organic solvents such as acetone, ethanol, and toluene. Insoluble in water. |

Spectroscopic Properties

The interaction of this compound with light is characterized by strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum.

Absorption Spectroscopy

Azobenzene and its derivatives typically exhibit two characteristic absorption bands: a strong π→π* transition in the UV region and a weaker n→π* transition in the visible region. For aminoazobenzene derivatives like this compound, these bands can be broad and overlapping. In neutral aqueous solutions, similar 4-aminoazobenzene compounds show a strong absorption band with a maximum (λmax) around 375 nm, which is assigned to the trans isomer.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Aqueous (neutral) | ~375 | Not explicitly stated for SY56 | |

| Dichloromethane | Not explicitly stated | Not explicitly stated | |

| Ethanol | Not explicitly stated | Not explicitly stated |

The Predominance of Photoisomerization

Upon absorption of photons, the primary photophysical event for this compound and other azobenzenes is a reversible trans-cis isomerization around the central -N=N- double bond. This process is highly efficient, with a quantum yield approaching unity (Φ ≈ 1).

References

An In-Depth Technical Guide to the Synthesis of N,N-diethyl-4-(phenylazo)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-diethyl-4-(phenylazo)aniline, an azo dye commonly known as Solvent Yellow 56. The synthesis is a classic example of an electrophilic aromatic substitution reaction, proceeding through a two-step mechanism involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound. This document details the synthesis pathway, provides a representative experimental protocol, and presents key quantitative data for the final product.

Synthesis Pathway

The synthesis of N,N-diethyl-4-(phenylazo)aniline is achieved through a two-stage process:

-

Diazotization of Aniline: Aniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl). This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the resulting benzenediazonium chloride salt.

-

Azo Coupling: The benzenediazonium salt, a weak electrophile, is then reacted with the electron-rich coupling agent, N,N-diethylaniline. The coupling occurs at the para-position of the N,N-diethylaniline due to the strong activating and para-directing effect of the diethylamino group. This electrophilic aromatic substitution reaction forms the stable azo-compound, N,N-diethyl-4-(phenylazo)aniline.

Physicochemical and Spectral Data

The following table summarizes the key quantitative data for N,N-diethyl-4-(phenylazo)aniline.

| Property | Value |

| Molecular Formula | C₁₆H₁₉N₃ |

| Molecular Weight | 253.34 g/mol |

| Appearance | Reddish-yellow powder |

| Melting Point | 168 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

| UV-Vis (λmax) | Data not available in searched literature |

| ¹H NMR | Data not available in searched literature |

| ¹³C NMR | Data not available in searched literature |

| IR Spectroscopy | Data not available in searched literature |

| Typical Yield | Data not available in searched literature |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N,N-diethyl-4-(phenylazo)aniline, based on general procedures for azo dye synthesis.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

N,N-diethylaniline

-

Sodium Acetate (CH₃COONa)

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

Part 1: Diazotization of Aniline

-

In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated hydrochloric acid and deionized water.

-

Cool the resulting solution to 0–5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, prepare a solution of a slight molar excess of sodium nitrite in cold deionized water.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained between 0–5 °C.

-

Continue stirring the mixture for an additional 30 minutes at 0–5 °C to ensure the complete formation of the benzenediazonium chloride solution.

Part 2: Azo Coupling

-

In a separate 500 mL beaker, dissolve an equimolar amount of N,N-diethylaniline in a dilute aqueous hydrochloric acid solution.

-

Cool this solution to 0–5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the previously prepared cold benzenediazonium chloride solution to the N,N-diethylaniline solution.

-

Maintain the temperature at 0–5 °C throughout the addition. A colored precipitate of N,N-diethyl-4-(phenylazo)aniline will form.

-

After the addition is complete, add a saturated solution of sodium acetate to adjust the pH and promote the coupling reaction.

-

Continue to stir the reaction mixture in the ice bath for 1–2 hours to ensure the completion of the reaction.

Part 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a generous amount of cold water until the filtrate is neutral to remove any unreacted salts and acids.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Dry the purified crystals in a vacuum oven at a moderate temperature.

Visualizations

Caption: Overall synthesis pathway for N,N-diethyl-4-(phenylazo)aniline.

Caption: Step-by-step experimental workflow for the synthesis.

In-Depth Technical Guide to the Material Safety of Solvent Yellow 56 for Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for Solvent Yellow 56 (CAS No. 2481-94-9), tailored for use in research and development laboratories. The information is presented to ensure safe handling, storage, and disposal of this chemical compound.

Chemical and Physical Properties

This compound, also known as N,N-diethyl-4-(phenylazo)aniline, is a synthetic azo dye.[1][2][3][4][5] It is recognized for its use in coloring plastics, waxes, fats, and printing inks. The following tables summarize its key physical and chemical properties.

| Identifier | Value |

| Chemical Name | N,N-diethyl-4-(phenylazo)aniline |

| Synonyms | C.I. This compound, 4-(Diethylamino)azobenzene, Diethyl Yellow |

| CAS Number | 2481-94-9 |

| Molecular Formula | C16H19N3 |

| Molecular Weight | 253.34 g/mol |

| Physical Property | Value |

| Appearance | Yellow to deep reddish-yellow powder |

| Odor | Odorless |

| Melting Point | 94-96°C |

| Boiling Point | 386.54°C (estimated) |

| Solubility | Insoluble in water. Soluble in various organic solvents including alcohol, chloroform, benzene, toluene, and xylene. |

| Vapor Pressure | 0 Pa at 25°C |

| Density | Approximately 1.09 g/cm³ (estimated) |

Toxicological Information

This compound is classified as harmful and can cause irritation. While specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) values are not consistently available in published literature, the GHS hazard classifications provide a clear indication of its potential health effects.

| Hazard Classification | Description |

| Acute Oral Toxicity | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Skin Sensitization | May cause an allergic skin reaction. |

| Mutagenicity | Mutagenicity data has been reported. |

Carcinogenicity: this compound is not listed as a carcinogen by the American Conference of Governmental Industrial Hygienists (ACGIH), the International Agency for Research on Cancer (IARC), the National Institute for Occupational Safety and Health (NIOSH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory in a laboratory setting. No specific Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have been established for this compound. Therefore, exposure should be minimized through a combination of engineering controls and personal protective equipment.

| Control Measure | Specification |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact. |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator is recommended. |

Experimental Protocols

Safe Handling and Storage

Objective: To outline the procedures for the safe handling and storage of this compound to minimize exposure and ensure stability.

Methodology:

-

Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Wear appropriate personal protective equipment (PPE) as specified in Section 3 during unpacking.

-

Handling:

-

Conduct all weighing and transfer operations within a chemical fume hood to control airborne dust.

-

Avoid generating dust during handling.

-

Use dedicated spatulas and weigh boats for this substance.

-

After handling, wash hands thoroughly with soap and water.

-

-

Storage:

-

Store in a tightly sealed, light-resistant container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing and reducing agents.

-

Label the container clearly with the chemical name and associated hazards.

-

Spill Cleanup Procedure

Objective: To provide a step-by-step protocol for safely cleaning up a spill of this compound powder.

Methodology:

-

Immediate Response:

-

Alert personnel in the immediate area of the spill.

-

Evacuate the area if the spill is large or if there is significant airborne dust.

-

Ensure the area is well-ventilated, if safe to do so.

-

-

Personal Protective Equipment:

-

Don the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

-

-

Containment and Cleanup:

-

For a dry powder spill, gently cover the spill with a damp paper towel to avoid creating dust.

-

Alternatively, use an absorbent material to cover the spill.

-

Carefully sweep or vacuum the spilled material into a designated hazardous waste container. Use a vacuum cleaner equipped with a HEPA filter if available.

-

Avoid dry sweeping which can generate dust.

-

-

Decontamination:

-

Clean the spill area with a detergent and water solution.

-

Wipe the area with a clean, wet cloth.

-

All cleaning materials and contaminated PPE must be placed in the hazardous waste container.

-

-

Waste Disposal:

-

Seal and label the hazardous waste container.

-

Dispose of the waste according to institutional and local regulations for chemical waste.

-

Waste Disposal

Objective: To ensure the proper disposal of this compound waste in compliance with environmental regulations.

Methodology:

-

Waste Segregation:

-

Collect all waste containing this compound, including unused product, contaminated materials, and cleaning residues, in a dedicated and clearly labeled hazardous waste container.

-

-

Container Management:

-

Keep the waste container tightly closed when not in use.

-

Store the waste container in a designated hazardous waste accumulation area.

-

-

Disposal:

-

Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office.

-

Do not dispose of this compound down the drain or in regular trash. Waste generators must adhere to all state and local hazardous waste regulations.

-

Visualization of Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill in a laboratory setting.

Caption: Workflow for handling a this compound spill.

References

An In-Depth Technical Guide to the Thermostability and Photostability of Solvent Yellow 56 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 56, also known by its Colour Index name C.I. 11021, is a monoazo dye characterized by the chemical structure N,N-diethyl-p-(phenylazo)aniline.[1][2] This dye is utilized in coloring a variety of materials, including plastics, waxes, oils, and printing inks.[2] Its performance and longevity in these applications are critically dependent on its stability under thermal stress and exposure to light. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the thermostability and photostability of this compound and related aminoazobenzene dyes.

Core Concepts of Dye Stability

The stability of a dye is its ability to resist changes in color and chemical structure under various environmental influences. For this compound, the primary concerns are:

-

Thermostability: The resistance of the dye to degradation at elevated temperatures, which can be encountered during the processing of polymers or in high-temperature applications.

-

Photostability: The ability of the dye to withstand degradation upon exposure to light, particularly ultraviolet (UV) radiation, which can lead to fading and changes in color.

Thermostability of this compound

The thermal stability of azo dyes is a critical parameter for their application in materials that undergo high-temperature processing. Degradation can occur through the cleavage of the azo bond and other covalent bonds within the molecule, leading to a loss of color and the potential formation of hazardous decomposition products.[3][4]

Quantitative Data on Thermal Stability

| Parameter | Value (for analogous aminoazobenzene dyes) | Method | Reference |

| Decomposition Temperature Range (°C) | 200 - 500 | Thermogravimetric Analysis (TGA) | |

| Peak Decomposition Temperature (°C) | Varies by specific structure (e.g., ~330°C for some aminoazobenzene dyes) | Derivative Thermogravimetry (DTG) | |

| Major Decomposition Products | Aniline, N,N-dimethylaniline, Benzene | TGA coupled with Gas Chromatography-Mass Spectrometry (TGA-GCMS) |

Note: The data presented is for analogous aminoazobenzene dyes and should be considered representative. Specific values for this compound may vary.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for evaluating the thermal stability of this compound using TGA.

Objective: To determine the thermal decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas supply

-

Analytical balance

-

Sample pans (e.g., aluminum or platinum)

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound powder into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset of decomposition, peak decomposition temperatures, and mass loss percentages at different stages.

Thermogravimetric Analysis Experimental Workflow.

Photostability of this compound

The photostability of a dye is its resistance to fading or changing color upon exposure to light. For azo dyes, this often involves photo-oxidation or photoreduction of the azo group, leading to the breakdown of the chromophore.

Quantitative Data on Photostability

| Parameter | Value | Method | Reference |

| Light Fastness | 4-5 | Blue Wool Scale (ISO 105-B02) | Manufacturer Data |

Note: This rating indicates moderate to good lightfastness.

Experimental Protocol: Photostability Testing (ISO 105-B02)

This protocol provides a general outline for assessing the lightfastness of a textile dyed with this compound according to the ISO 105-B02 standard.

Objective: To determine the lightfastness rating of this compound on a specific substrate.

Apparatus:

-

Xenon arc lamp weathering instrument equipped with a daylight filter.

-

Blue wool reference standards (grades 1-8).

-

Grey scale for assessing color change.

-

Masks to cover a portion of the samples and standards.

Procedure:

-

Prepare a sample of the textile dyed with this compound.

-

Mount the sample and a set of blue wool references in the sample holder of the xenon arc weathering instrument.

-

Cover a portion of both the sample and the blue wool references with an opaque mask.

-

Expose the mounted specimens to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 105-B02.

-

Periodically inspect the samples and blue wool references for fading.

-

The test is complete when the color difference between the exposed and unexposed parts of the sample is equal to grade 4 on the grey scale.

-

The lightfastness rating of the sample is the number of the blue wool reference that shows a similar degree of fading.

Photostability Testing Workflow (ISO 105-B02).

Degradation Pathways

Thermal Degradation Pathway

The thermal degradation of aminoazobenzene dyes like this compound is generally initiated by the cleavage of the C-N and N=N bonds. The primary pathway involves the homolytic cleavage of the azo bond to form nitrogen gas and aromatic radicals. These highly reactive radicals can then undergo various secondary reactions.

Simplified Thermal Degradation Pathway.

Photodegradation Pathway

The photodegradation of azo dyes can proceed through either an oxidative or a reductive pathway, often involving reactive oxygen species (ROS) if oxygen is present. The initial step is the absorption of a photon, which excites the dye molecule. The excited state can then undergo reactions that lead to the cleavage of the azo bond.

Simplified Photodegradation Pathway.

Conclusion

The thermostability and photostability of this compound are crucial for its industrial applications. While specific, in-depth quantitative data for this particular dye is limited in publicly available scientific literature, analysis of analogous aminoazobenzene dyes and manufacturer data provides valuable insights. The thermal decomposition is expected to occur at elevated temperatures, leading to the cleavage of the azo bond. The dye exhibits moderate to good lightfastness. For precise characterization, the detailed experimental protocols provided in this guide for thermogravimetric analysis and photostability testing according to ISO standards should be followed. Further research focusing specifically on the degradation kinetics and product identification for this compound would be beneficial for a more complete understanding of its stability profile.

References

A Technical Guide to Research-Grade Solvent Yellow 56 for Scientific Applications

For researchers, scientists, and drug development professionals, sourcing high-purity chemical compounds is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides an in-depth overview of research-grade Solvent Yellow 56, its commercial suppliers, technical specifications, and potential applications in a research setting.

This compound, also known by its chemical name N,N-diethyl-4-(phenylazo)aniline and CAS number 2481-94-9, is a yellow azo dye.[1][2] While it has widespread industrial applications in coloring plastics, waxes, and oils, its properties as a fluorescent dye also make it a compound of interest for laboratory research.[1][3] This guide focuses on the procurement and potential utilization of research-grade this compound.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, with purities suitable for research applications. The table below summarizes the offerings from several prominent suppliers, highlighting key technical data to aid in the selection of the appropriate grade for your specific experimental needs.

| Supplier | Product Name(s) | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Various Suppliers | This compound, 4-(Diethylamino)azobenzene, N,N-Diethyl-4-(phenylazo)aniline | >97% (HPLC), 98%, 99% | 2481-94-9 | C₁₆H₁₉N₃ | 253.34 | Powder/Solid |

Note: The information in this table is compiled from publicly available data from various chemical suppliers. Researchers should always consult the supplier's specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Key Technical Data and Physical Properties

Beyond purity, several other physical and chemical properties of this compound are crucial for its application in a research context.

| Property | Value | Source |

| Melting Point | 94-96 °C | ChemicalBook |

| Solubility | Insoluble in water; Soluble in various organic solvents. | World dye variety[4] |

| Appearance | Reddish yellow to light brown powder. | Multiple Sources |

Potential Research Applications and Experimental Considerations

While detailed, peer-reviewed experimental protocols for the specific use of this compound in biological research are not widely documented in the primary literature, its classification as a fluorescent dye suggests potential applications in cellular imaging and staining. Azo dyes, in general, are utilized in various staining techniques.

Based on the properties of similar solvent dyes and fluorescent molecules, a hypothetical application could involve the staining of lipid droplets within cells. The lipophilic nature of this compound would theoretically allow it to accumulate in these nonpolar cellular compartments.

Hypothetical Experimental Protocol: Staining of Intracellular Lipid Droplets

The following is a generalized protocol that would require optimization for specific cell types and experimental conditions.

Materials:

-

Research-grade this compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Cultured cells (e.g., adipocytes or other cells known to accumulate lipid droplets)

-

Fluorescence microscope with appropriate filter sets

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in cell culture medium or PBS to the desired final concentration. A starting range of 1-10 µM is suggested for initial optimization.

-

Cell Staining:

-

Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Remove the cell culture medium and wash the cells once with PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.

-

Imaging: Mount the coverslips or dishes and visualize the stained cells using a fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically, but based on its yellow color, excitation in the blue-green region of the spectrum (e.g., ~488 nm) and emission in the yellow-orange region would be a logical starting point.

Visualizing the Path to Discovery

To aid researchers in navigating the process of utilizing a new chemical compound like this compound, the following diagrams illustrate key workflows and decision-making processes.

References

Methodological & Application

Application Notes and Protocols for Solvent Yellow 56 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 56, a lipophilic azo dye, presents a potential, cost-effective candidate for fluorescent imaging of intracellular lipid-rich structures, such as lipid droplets. Its utility in industrial applications for coloring oils, fats, and waxes suggests a strong affinity for nonpolar environments.[1][2] While traditionally used as a colorimetric dye, its chemical structure suggests the possibility of fluorescence, making it an exploratory tool for fluorescence microscopy.[3] These application notes provide a comprehensive, albeit theoretical, protocol for the use of this compound in cellular imaging, drawing parallels with established lipophilic fluorescent probes.

Disclaimer: There is a significant lack of published data regarding the specific photophysical properties (excitation/emission spectra, quantum yield, molar extinction coefficient), photostability, and cytotoxicity of this compound in a biological context. The following protocols and data are based on the general properties of azo dyes and established methods for similar applications. Researchers should consider this a starting point for independent validation and optimization.

Physicochemical Properties and Safety Data

While specific data for fluorescence microscopy is limited, the general properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | N,N-diethyl-p-(phenylazo)aniline | [1] |

| Synonyms | C.I. This compound, 4-(Diethylamino)azobenzene | [4] |

| Molecular Formula | C₁₆H₁₉N₃ | |

| Molecular Weight | 253.34 g/mol | |

| Appearance | Reddish-yellow powder | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., oils, fats, waxes) |

Safety Precautions: this compound is harmful if swallowed and may cause skin and eye irritation. It is also reported to have mutagenic properties. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a chemical fume hood.

Proposed Application: Staining of Intracellular Lipid Droplets

The lipophilic nature of this compound makes it a candidate for the visualization of neutral lipid stores within cells, primarily in the form of lipid droplets. These organelles are crucial for cellular energy homeostasis and are implicated in various disease states, including metabolic disorders and cancer.

Hypothetical Experimental Protocol

This protocol is a suggested starting point and will require significant optimization based on the cell type and experimental conditions.

Reagent Preparation

1. Stock Solution (1 mg/mL):

-

Dissolve 1 mg of this compound powder in 1 mL of dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

2. Working Solution (1-10 µg/mL):

-

Dilute the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or cell culture medium without serum, to the desired final concentration.

-

The optimal concentration must be determined empirically, starting with a range of 1 to 10 µg/mL.

Staining Protocol for Fixed Cells

This protocol is designed for cells cultured on coverslips.

1. Cell Culture and Fixation:

-

Seed cells on sterile glass coverslips in a culture plate and grow to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

2. Staining:

-

Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

-

Aspirate the staining solution.

-

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

3. Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Seal the edges of the coverslip with nail polish.

-

Image the slides using a fluorescence microscope.

Staining Protocol for Live Cells

1. Cell Culture:

-

Culture cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.

2. Staining:

-

Remove the culture medium and replace it with the this compound working solution prepared in a serum-free medium.

-

Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

-

Aspirate the staining solution and wash the cells twice with pre-warmed PBS or serum-free medium.

-

Add fresh, pre-warmed culture medium to the cells.

3. Imaging:

-

Image the live cells immediately on a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO₂ levels.

Microscopy and Imaging

Due to the lack of specific spectral data, initial imaging attempts should be made using standard filter sets for yellow-green fluorescence.

-

Excitation Filter: A broad-band blue or cyan filter (e.g., 450-490 nm).

-

Emission Filter: A long-pass yellow or band-pass green/yellow filter (e.g., 500-550 nm).

It is highly recommended to perform a lambda scan using a spectral confocal microscope to determine the actual excitation and emission maxima of this compound within the cellular environment.

Data Presentation

As no quantitative data is available from direct experimental use of this compound in fluorescence microscopy, the following table is a template for researchers to populate during their validation experiments.

| Parameter | Recommended Starting Range | Optimized Value (User Determined) |

| Stock Solution Concentration | 1 mg/mL in DMSO | |

| Working Concentration (Fixed Cells) | 1 - 10 µg/mL | |

| Working Concentration (Live Cells) | 1 - 10 µg/mL | |

| Incubation Time (Fixed Cells) | 15 - 30 min | |

| Incubation Time (Live Cells) | 15 - 30 min | |

| Excitation Wavelength (nm) | 450 - 490 (initial estimate) | |

| Emission Wavelength (nm) | 500 - 550 (initial estimate) |

Experimental Workflow and Logic Diagrams

Experimental Workflow for Staining Fixed Cells

Caption: Workflow for staining fixed cells with this compound.

Decision Logic for Protocol Optimization

Caption: Decision tree for optimizing the staining protocol.

Conclusion

This compound is a readily available and inexpensive dye that holds theoretical promise as a fluorescent probe for lipid droplets. However, its application in fluorescence microscopy is currently unexplored. The protocols and information provided herein serve as a foundational guide for researchers interested in investigating its potential. Significant experimental work is required to validate its efficacy, determine its spectral characteristics, and assess its suitability for live-cell imaging, particularly concerning photostability and cytotoxicity.

References

Application Notes: Solvent Yellow 56 as a Fluorescent Probe for Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 56, chemically identified as N,N-diethyl-p-(phenylazo)aniline, is an azo dye predominantly utilized in industrial applications for coloring nonpolar substances such as plastics, waxes, fats, and oils.[1][2] Its strong lipophilicity suggests a potential for partitioning into lipid-rich environments. However, based on extensive literature reviews, this compound is not a commonly characterized or utilized fluorescent probe for lipid analysis in biological research. Azo dyes, while colored, do not universally exhibit strong fluorescence, as their electronic structure often promotes rapid non-radiative decay pathways.[3]

While specific photophysical data for this compound in lipid environments are not available, this document provides a general overview of the principles of lipophilic fluorescent probes and a generalized protocol for staining cellular lipids. This information is intended to serve as a guide for researchers interested in the methodology of lipid detection using fluorescent dyes. For comparative purposes, photophysical data for a well-established lipophilic fluorescent probe, Nile Red, are provided.

Principle of Lipophilic Fluorescent Probes

Many fluorescent dyes used for lipid detection are solvatochromic, meaning their absorption and/or emission spectra are sensitive to the polarity of their environment.[4][5] In aqueous (polar) environments, these probes typically exhibit low fluorescence quantum yields. Upon partitioning into the nonpolar interior of lipid droplets or membranes, they undergo a conformational change or a change in their electronic environment, leading to a significant increase in fluorescence intensity and a shift in the emission wavelength. This property allows for the specific visualization of lipid structures with a high signal-to-noise ratio.

Physicochemical Properties of this compound

The following table summarizes the known physical and chemical properties of this compound, primarily from its industrial applications.

| Property | Value | Reference |

| Chemical Name | N,N-diethyl-p-(phenylazo)aniline | |

| Synonyms | C.I. This compound, Diethyl Yellow | |

| CAS Number | 2481-94-9 | |

| Molecular Formula | C₁₆H₁₉N₃ | |

| Molecular Weight | 253.34 g/mol | |

| Appearance | Reddish-yellow powder | |

| Solubility | Insoluble in water; soluble in oils, fats, waxes, and organic solvents |

Illustrative Photophysical Properties of a Lipophilic Probe: Nile Red

The following table provides representative photophysical data for Nile Red, a widely used solvatochromic fluorescent probe for lipids, to illustrate the type of data required for characterizing a lipid probe. Note: This data is for Nile Red and not this compound.

| Property | Value in Nonpolar Solvent (e.g., Heptane) | Value in Polar Solvent (e.g., Water) |

| Absorption Maximum (λ_abs) | ~552 nm | ~586 nm |

| Emission Maximum (λ_em) | ~636 nm | ~664 nm |

| Quantum Yield (Φ_F) | High (~0.7) | Very Low (<0.01) |

| Appearance of Fluorescence | Intense Yellow/Gold | Weak to negligible |

Experimental Protocols

The following is a generalized protocol for staining intracellular lipid droplets in cultured mammalian cells with a generic lipophilic fluorescent probe. This protocol would require optimization for specific cell types and the particular dye being used.

Materials

-

Lipophilic fluorescent dye (e.g., Nile Red, BODIPY 493/503)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Culture medium appropriate for the cells

-

Formaldehyde solution (e.g., 4% in PBS) for cell fixation (optional)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Protocol for Staining Lipid Droplets in Cultured Cells

-

Preparation of Staining Solution:

-

Prepare a 1 mg/mL stock solution of the lipophilic dye in high-quality, anhydrous DMSO. Store desiccated and protected from light at -20°C.

-

On the day of the experiment, dilute the stock solution to a final working concentration in PBS or serum-free culture medium. A typical starting concentration is 1-5 µg/mL. The optimal concentration should be determined experimentally.

-

-

Cell Culture and Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

-

To induce lipid droplet formation (optional), cells can be treated with oleic acid complexed to bovine serum albumin (BSA) for 16-24 hours prior to staining.

-

Wash the cells twice with warm PBS to remove the culture medium.

-

-

Staining:

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. Incubation times may need to be optimized.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with warm PBS to remove excess dye.

-

-

Fixation (Optional, for fixed-cell imaging):

-

After washing, add 4% formaldehyde in PBS and incubate for 15-20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

For live-cell imaging, add warm PBS or an appropriate imaging buffer to the cells.

-

For fixed cells, mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the stained lipid droplets using a fluorescence microscope with filter sets appropriate for the dye's excitation and emission spectra. For a yellow-emitting dye, a standard FITC or TRITC filter set might be a starting point for optimization.

-

Visualizations

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H19N3 | CID 17204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Solvent Yellow 56 Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of Solvent Yellow 56 (C.I. 11021), a reddish-yellow solvent dye.[1][2][3] Accurate solution preparation is critical for ensuring reproducibility and reliability in experimental assays. The following sections detail the chemical properties, safety precautions, and step-by-step procedures for preparing solutions for use in research and development.

Chemical and Physical Properties

This compound is an organic compound belonging to the azo dye family.[4] It is a deep red or light brown powder at room temperature.[5] A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| Synonyms | 4-(Diethylamino)azobenzene, C.I. 11021, Diethyl Yellow | |

| CAS Number | 2481-94-9 | |

| Molecular Formula | C₁₆H₁₉N₃ | |

| Molecular Weight | 253.34 g/mol | |

| Appearance | Yellow to light brown powder | |

| Stability | Stable under normal temperatures and pressures |

Solubility Data

This compound is characterized by its insolubility in water but is soluble in various organic solvents, making it suitable for non-aqueous systems.

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Slightly Soluble |

| Chloroform | Soluble |

| Benzene | Soluble |

| Toluene | Soluble |

| Xylene | Slightly Soluble |

| Oils, Waxes, Fats | Soluble |

Qualitative solubility data compiled from multiple sources.

Safety Precautions

Handle this compound with care, adhering to standard laboratory safety procedures.

-

Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, impervious gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed, light-resistant container. Keep away from incompatible materials such as strong oxidizing and reducing agents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

-

This compound powder (MW: 253.34 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

10 mL volumetric flask, Class A

-

Beaker

-

Magnetic stirrer and stir bar (optional)

-

Pipettes

-

Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

-

Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed.

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = (0.010 mol/L) x (0.010 L) x (253.34 g/mol ) = 0.00253 g = 2.53 mg

-

-

Weigh the compound: Tare the analytical balance with a piece of weighing paper. Carefully weigh out 2.53 mg of this compound powder using a spatula.

-

Dissolve the compound: Transfer the weighed powder into the 10 mL volumetric flask. Add approximately 7-8 mL of DMSO to the flask.

-

Ensure complete dissolution: Cap the flask and swirl gently or place it on a magnetic stirrer until all the powder is completely dissolved. The solution should be clear with no visible particulates.

-

Bring to final volume: Once dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

-

Homogenize the solution: Cap the flask securely and invert it several times (10-15 times) to ensure the solution is thoroughly mixed and homogenous.

-

Storage: Transfer the stock solution to a properly labeled, light-protected storage vial. Store at a cool, dry place as recommended by the safety data sheet.

Protocol 2: Preparation of Working Solutions via Serial Dilution

This protocol describes the preparation of 100 µM and 10 µM working solutions from the 10 mM stock solution.

Materials and Equipment:

-

10 mM this compound stock solution

-

Appropriate solvent/buffer for dilution (e.g., DMSO, ethanol, or cell culture medium)

-

Micropipettes and sterile tips

-

Microcentrifuge tubes or other suitable sterile tubes

Procedure for 100 µM Working Solution (1:100 Dilution):

-

Label a new tube: Label a sterile microcentrifuge tube "100 µM SY56".

-

Add diluent: Pipette 990 µL of the desired solvent or buffer into the labeled tube.

-

Add stock solution: Pipette 10 µL of the 10 mM this compound stock solution into the tube containing the diluent.

-

Mix thoroughly: Close the tube and vortex or pipette up and down gently to ensure the solution is homogenous.

Procedure for 10 µM Working Solution (1:10 Dilution from 100 µM solution):

-

Label a new tube: Label a sterile microcentrifuge tube "10 µM SY56".

-

Add diluent: Pipette 900 µL of the desired solvent or buffer into the labeled tube.

-

Add intermediate solution: Pipette 100 µL of the previously prepared 100 µM working solution into the tube.

-

Mix thoroughly: Close the tube and vortex or pipette up and down gently to create a homogenous 10 µM working solution.

Workflow Visualization

The following diagram illustrates the logical workflow from weighing the compound to the preparation of stock and working solutions.

Caption: Workflow for preparing this compound stock and working solutions.

References

- 1. China this compound / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound,Transparent Yellow 2G,CAS 2481-94-9 [xcwydyes.com]

- 4. CAS 2481-94-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 2481-94-9 [chemicalbook.com]

Application Notes and Protocols for Live-Cell Imaging with Solvent Yellow 56

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed based on the known physicochemical properties of Solvent Yellow 56. To date, there is a lack of established and validated protocols for the use of this compound in live-cell imaging. The methodologies provided herein are intended as a guide for researchers to explore its potential as a live-cell imaging agent and will require experimental validation.

Introduction

This compound, also known as C.I. 11021, is a lipophilic azo dye characterized by its vibrant yellow color.[1][2] Traditionally, it has been utilized for coloring non-aqueous materials such as oils, fats, waxes, and plastics.[2][3] Its solubility in organic solvents and lipids suggests its potential as a fluorescent probe for visualizing lipid-rich structures within living cells, such as lipid droplets. These organelles are crucial in cellular energy homeostasis, lipid metabolism, and have been implicated in various disease states, including metabolic disorders and cancer. The development of novel, cost-effective probes for lipid droplet dynamics is therefore of significant interest in biomedical research and drug development.